![molecular formula C11H19NO3 B1375362 3-Boc-3-azabiciclo[3.1.0]hexano-1-metanol CAS No. 161152-76-7](/img/structure/B1375362.png)
3-Boc-3-azabiciclo[3.1.0]hexano-1-metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the IUPAC name tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate . It has a molecular weight of 213.28 . The compound is stored in a refrigerator and has a physical form of oil .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been reported over the last 5 years . One synthetic approach to the assembly of 3-azabicyclo[3.1.0]hexane derivatives is based on annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . A method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis
The InChI code for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” has a molecular weight of 213.28 . It is stored in a refrigerator and has a physical form of oil .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
El esqueleto de 3-azabiciclo[3.1.0]hexano es un valioso fragmento estructural que se encuentra en compuestos naturales y se utiliza en productos farmacéuticos . Por ejemplo, los derivados de este compuesto se han utilizado en el desarrollo de medicamentos antivirales como el boceprevir y el pf-07321332 .
Síntesis de derivados
Este compuesto sirve como precursor para una amplia gama de derivados de 3-azabiciclo[3.1.0]hexano, que se pueden sintetizar con altos rendimientos y diastereoselectividades . Estos derivados tienen aplicaciones potenciales en diversos campos, incluyendo la industria farmacéutica.
Actividades biológicas
El anillo de 1-azabiciclo[3.1.0]hexano, estrechamente relacionado con el compuesto en cuestión, es una unidad clave en los productos naturales con actividades biológicas contra bacterias, hongos y tumores a través de la alquilación del ADN .
Antagonista del receptor opioide mu
Una ruta práctica para el antagonista del receptor opioide mu CP-866,087 implica el uso de derivados de 3-azabiciclo[3.1.0]hexano, lo que resalta su papel en la investigación de neurociencia .
Métodos de ensamblaje del esqueleto
Se han desarrollado varios métodos para construir el esqueleto de 3-azabiciclo[3.1.0]hexano, lo cual es crucial para aplicaciones posteriores en la síntesis química .
Reacciones de ciclopropanación
El compuesto está involucrado en reacciones de ciclopropanación de maleimidas, proporcionando acceso a una gama de derivados que podrían utilizarse para transformaciones químicas adicionales .
Safety and Hazards
The safety information for “3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .
Mecanismo De Acción
Target of Action
Compounds containing a 3-azabicyclo[310]hexane moiety are known to act on various biological targets . They have been actively used in drug design, indicating their potential for interacting with a wide range of biological targets .
Biochemical Pathways
Given that 3-azabicyclo[310]hexane derivatives are often present in molecules capable of acting on various biological targets , it can be inferred that this compound may influence a variety of biochemical pathways.
Análisis Bioquímico
Biochemical Properties
3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules . It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. For instance, it can act as a substrate for certain enzymes, leading to the formation of new chemical bonds . The interactions between 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol and biomolecules are primarily based on its ability to form stable intermediates, which are crucial for the progression of biochemical reactions .
Cellular Effects
The effects of 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol can impact cell signaling by interacting with key signaling molecules, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, leading to alterations in cellular function.
Propiedades
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-8-4-11(8,6-12)7-13/h8,13H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWDGFQQIGGAPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161152-76-7 |
Source


|
| Record name | 3-Boc-3-azabicyclo[3.1.0]hexane-1-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

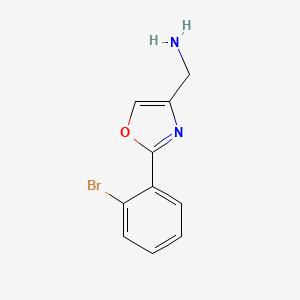
![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)
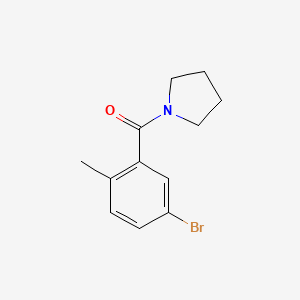
![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one](/img/structure/B1375287.png)

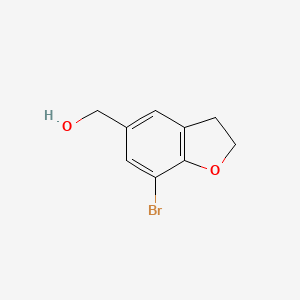
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)
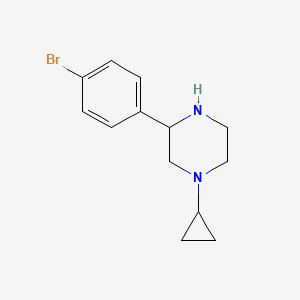
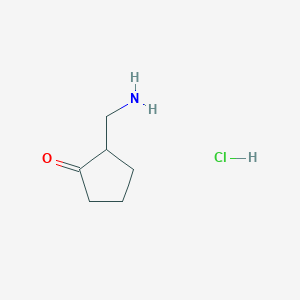
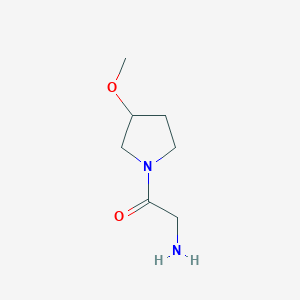
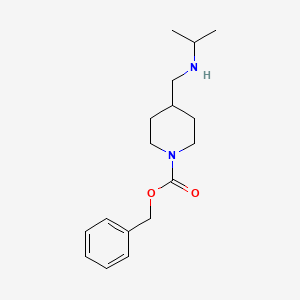
![(E,4r)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoic acid](/img/structure/B1375301.png)

